Fluostatin B is a natural product found in Streptomyces with data available.
Fluostatin B
CAS No.: 158906-40-2
Cat. No.: VC21166692
Molecular Formula: C18H14O6
Molecular Weight: 326.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 158906-40-2 |
|---|---|
| Molecular Formula | C18H14O6 |
| Molecular Weight | 326.3 g/mol |
| IUPAC Name | 1,2,6,7-tetrahydroxy-3-methyl-2,3-dihydro-1H-benzo[a]fluorene-4,11-dione |
| Standard InChI | InChI=1S/C18H14O6/c1-6-15(21)8-5-10(20)13-11-7(3-2-4-9(11)19)17(23)14(13)12(8)18(24)16(6)22/h2-6,16,18-20,22,24H,1H3 |
| Standard InChI Key | PLKATXVLQJQTSA-UHFFFAOYSA-N |
| SMILES | CC1C(C(C2=C3C(=C(C=C2C1=O)O)C4=C(C3=O)C=CC=C4O)O)O |
| Canonical SMILES | CC1C(C(C2=C3C(=C(C=C2C1=O)O)C4=C(C3=O)C=CC=C4O)O)O |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Fluostatin B has the molecular formula C₁₈H₁₄O₆ and a molecular weight of 326.3 g/mol . It is characterized by a complex ring system featuring a 6-5-6-6 ring skeleton which is typical of the fluostatin family . The systematic name for this compound is 1,2,6,7-tetrahydroxy-3-methyl-2,3-dihydro-1H-benzo[a]fluorene-4,11-dione . This structure contains multiple hydroxyl groups and carbonyl functionalities that contribute to its bioactivity.
Physical Properties
The physical appearance of Fluostatin B is characterized as an orange solid . Its unique structure, with multiple aromatic rings and functional groups, contributes to its distinct spectroscopic properties. The compound exhibits specific patterns in its NMR spectra that are useful for its identification and structural elucidation when compared to other fluostatins .
Structural Data
The structural characterization of Fluostatin B has been primarily achieved through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The NMR data reveals the presence of one methyl group that distinguishes it from some other fluostatins .
Table 1: Key Physical and Chemical Properties of Fluostatin B
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄O₆ |
| Molecular Weight | 326.3 g/mol |
| Physical Appearance | Orange solid |
| CAS Number | 158906-40-2 |
| Systematic Name | 1,2,6,7-tetrahydroxy-3-methyl-2,3-dihydro-1H-benzo[a]fluorene-4,11-dione |
| Ring System | 6-5-6-6 (benzofluorene) |
Biosynthesis and Production
Source Organisms
Fluostatin B is primarily isolated from marine Streptomyces species. The compound is produced as a secondary metabolite by these bacteria. The biosynthetic gene cluster responsible for the production of fluostatins has been identified in Streptomyces sp. PKU-MA00045. Interestingly, a similar gene cluster has been found in Streptomyces albus DSM41398, suggesting this strain might also be a potential fluostatin producer .
Biosynthetic Pathway
The biosynthesis of Fluostatin B involves a polyketide synthase (PKS) pathway, where various enzymes catalyze the formation of the compound from simple precursors . This biosynthetic process is similar to that of other aromatic polyketides. The fluo gene cluster, responsible for fluostatin biosynthesis, contains genes with similar organization and high sequence identities to those found in Streptomyces albus DSM41398 .
Research has shown that the fluostatin biosynthetic gene clusters can vary between different bacterial genera, with differences observed between clusters found in environmental DNAs, Micromonospora rosaria SCSIO N160, and Streptomyces species .
Production Methods
Industrial production of Fluostatin B typically involves large-scale fermentation of Streptomyces strains under controlled conditions. The fermentation broth is then subjected to solvent extraction, followed by purification using high-performance liquid chromatography (HPLC) to obtain the pure compound.
Biological Activity
Enzyme Inhibition
Fluostatin B exhibits significant inhibitory activity against dipeptidyl peptidase 3 (DPP-3), with an IC₅₀ value of 24 micrograms per milliliter. DPP-3 is an enzyme involved in protein metabolism and has been implicated in various disease processes, making its inhibition potentially therapeutically valuable.
Antitumor Activity
Like other members of the fluostatin family, Fluostatin B demonstrates moderate antitumor properties. Preliminary research indicates that this activity may be related to its inhibition of DPP-3, which has been associated with tumor progression. Studies have shown moderate inhibitory effects against various human tumor cell lines, suggesting potential applications in cancer research and therapy.
Antibacterial Properties
Research has demonstrated that Fluostatin B possesses mild antibacterial activity against several bacterial strains. This property is significant in the context of increasing resistance to conventional antibiotics, positioning Fluostatin B as a candidate for further development in antimicrobial therapies.
| Activity Type | Observed Effects | Target/Mechanism |
|---|---|---|
| Enzyme Inhibition | Inhibition of dipeptidyl peptidase 3 | IC₅₀ = 24 μg/mL |
| Antitumor | Moderate inhibition of human tumor cells | Potentially via DPP-3 inhibition |
| Antibacterial | Mild activity against selected bacterial strains | Mechanism under investigation |
Related Compounds and Structural Relationships
The Fluostatin Family
Fluostatin B belongs to a family of compounds that includes several other members such as Fluostatin A, C, D, and newer discoveries like Fluostatins M-Q . These compounds share a similar benzofluorene-containing angucycline structure but differ in their functional groups and biological activities.
Comparison with Other Fluostatins
Fluostatin B differs structurally from Fluostatin A in having specific functional groups. Newer members of the family, such as Fluostatins M-Q, feature unique ring skeletons and oxidized A-rings that distinguish them from Fluostatin B. Fluostatins C, D, and E, isolated from Streptomyces strain Acta 1383, represent the first reported epoxide fluostatins and show structural analogies to kinamycin antibiotics .
Dimerization and Conjugation
An interesting aspect of fluostatin chemistry is the ability of these compounds to undergo conjugation reactions, forming dimeric structures like difluostatin A. Research has shown that this non-enzymatic conjugation occurs in post-biosynthesis and follows specific regio- and enantioselectivity patterns . These reactions involve π-π stacking interactions between the fluostatin 6-5-6 aromatic ring systems, which play a critical role in the stereoselectivity of the nonenzymatic fluostatin conjugation .
Table 3: Comparison of Different Fluostatin Compounds
| Compound | Molecular Formula | Distinctive Features | Source |
|---|---|---|---|
| Fluostatin B | C₁₈H₁₄O₆ | 1,2,6,7-tetrahydroxy-3-methyl-2,3-dihydro-1H-benzo[a]fluorene-4,11-dione | Streptomyces species |
| Fluostatin C | C₁₈H₁₂O₆ | First reported epoxide fluostatin | Streptomyces strain Acta 1383 |
| Fluostatin D | C₂₂H₁₈O₇ | Epoxide fluostatin | Streptomyces strain Acta 1383 |
| Fluostatins M-Q | Various | Unique ring skeletons and oxidized A-rings | Various Streptomyces strains |
Research Applications and Future Prospects
Current Research Focus
Fluostatin B is currently used as a model compound for studying the biosynthesis and chemical properties of benzofluorene-containing angucyclines. The unique structure and biological activities make it valuable for researchers investigating the following areas:
-
Chemistry studies focusing on the synthesis and properties of polycyclic aromatic compounds
-
Biological investigations of enzyme inhibition mechanisms, particularly DPP-3
-
Medical research exploring potential anticancer and antibacterial applications
-
Industrial applications in the development of new pharmaceuticals and bioactive compounds
Future Research Directions
Future research on Fluostatin B is likely to focus on:
-
Elucidating its precise mechanism of action in enzyme inhibition and antimicrobial activity
-
Investigating structure-activity relationships to develop more potent derivatives
-
Exploring its potential in combination with other bioactive compounds
-
Developing more efficient methods for its production and purification
-
Clinical studies to evaluate its therapeutic potential in various disease models
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume